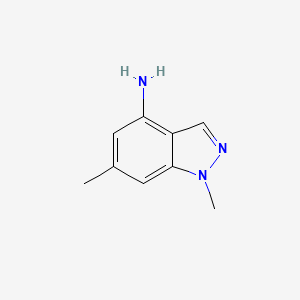

1,6-diméthyl-1H-indazol-4-amine

Vue d'ensemble

Description

1,6-dimethyl-1H-indazol-4-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,6-dimethyl-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la maladie de Parkinson

Les composés indazole ont été explorés pour leur potentiel dans le traitement des troubles neurologiques. Par exemple, un composé structurellement nouveau, MLi-2, qui contient une partie indazole, a été développé comme un inhibiteur sélectif de la kinase 2 à répétition riche en leucine (LRRK2), montrant des promesses pour le traitement de la maladie de Parkinson .

Activité anticancéreuse

Les dérivés indazole ont été étudiés pour leurs propriétés antitumorales. Des recherches impliquant des dérivés de la 1H-indazole-3-amine ont montré que ces composés peuvent inhiber la prolifération de diverses lignées cellulaires cancéreuses, notamment A549 (carcinome pulmonaire), K562 (leucémie myéloïde chronique), PC3 (cancer de la prostate) et Hep-G2 (carcinome hépatocellulaire) lorsqu'ils sont soumis à un essai MTT .

Stratégies de synthèse

Des progrès récents dans les approches synthétiques des indazoles ont été mis en évidence, ce qui pourrait être pertinent pour la synthèse de la « 1,6-diméthyl-1H-indazol-4-amine ». Ces stratégies comprennent des réactions catalysées par des métaux de transition et des réactions de cyclisation réductrices, qui sont cruciales pour le développement de nouveaux produits pharmaceutiques .

Développement de médicaments

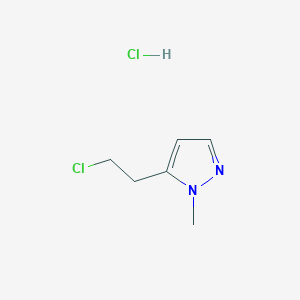

La dialcénylation régiosélective des pyrazoles avec des alcènes déficients en électrons en présence de catalyseurs comme Pd (OAc) 2 et Ag 2 CO 3 a été rapportée. Cette méthode pourrait être appliquée à la synthèse de la « this compound » pour développer des composés puissants de type médicament .

Mécanisme D'action

Target of Action

The primary target of 1,6-dimethyl-1H-indazol-4-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

1,6-Dimethyl-1H-indazol-4-amine interacts with IDO1, inhibiting its activity . This compound suppresses the expression of IDO1 protein, leading to a decrease in the enzyme’s activity . The inhibition of IDO1 disrupts the metabolism of tryptophan, affecting the downstream biochemical pathways .

Biochemical Pathways

The inhibition of IDO1 by 1,6-dimethyl-1H-indazol-4-amine affects the kynurenine pathway, a major route of tryptophan catabolism . This disruption can lead to changes in the levels of kynurenine and its metabolites, which have various effects on immune regulation and cellular processes .

Pharmacokinetics

The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .

Result of Action

The inhibition of IDO1 by 1,6-dimethyl-1H-indazol-4-amine results in potent anti-proliferative activity . Specifically, this compound has been shown to inhibit the proliferation of human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 mM . Additionally, it induces G2/M cell cycle arrest in these cells .

Analyse Biochimique

Biochemical Properties

1,6-Dimethyl-1H-indazol-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting anticancer properties . Additionally, 1,6-dimethyl-1H-indazol-4-amine has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 1,6-dimethyl-1H-indazol-4-amine on various cell types and cellular processes are profound. In human colorectal cancer cells (HCT116), the compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 µM . This activity is associated with the suppression of IDO1 protein expression and the induction of G2/M cell cycle arrest . Furthermore, 1,6-dimethyl-1H-indazol-4-amine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects.

Molecular Mechanism

At the molecular level, 1,6-dimethyl-1H-indazol-4-amine exerts its effects through several mechanisms. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . This inhibition leads to the activation of immune cells and the suppression of tumor growth. Additionally, 1,6-dimethyl-1H-indazol-4-amine may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-dimethyl-1H-indazol-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 1,6-dimethyl-1H-indazol-4-amine can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1,6-dimethyl-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

1,6-Dimethyl-1H-indazol-4-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1 . The compound inhibits the conversion of tryptophan to kynurenine, thereby modulating the immune response and exhibiting anticancer properties . Additionally, 1,6-dimethyl-1H-indazol-4-amine may influence other metabolic pathways, affecting metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, 1,6-dimethyl-1H-indazol-4-amine is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of 1,6-dimethyl-1H-indazol-4-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . Additionally, post-translational modifications and targeting signals may direct 1,6-dimethyl-1H-indazol-4-amine to specific organelles, further influencing its biological effects.

Propriétés

IUPAC Name |

1,6-dimethylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRSIRRQJQQWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NN(C2=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

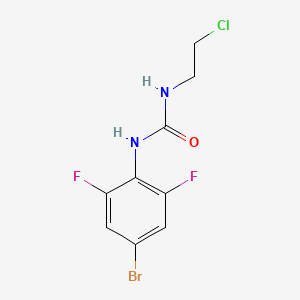

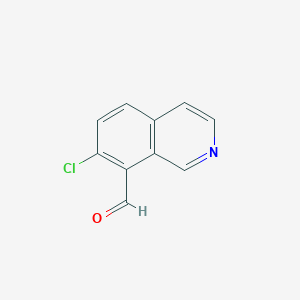

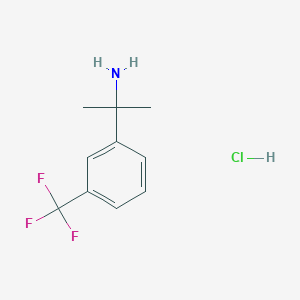

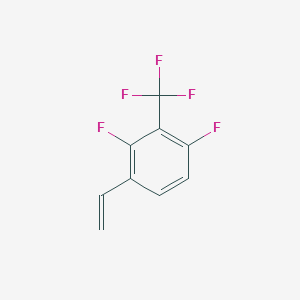

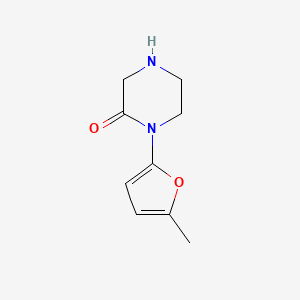

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)

![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)

![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)